N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%

Description

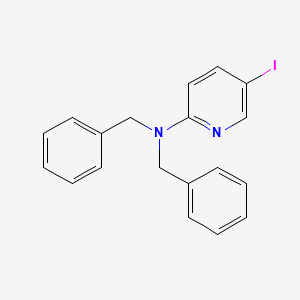

N,N-Dibenzyl-5-iodo-2-pyridynamine is a pyridine derivative characterized by a central pyridine ring substituted with an iodine atom at position 5 and two benzyl groups attached to the amine nitrogen at position 2. The 97% purity grade indicates high suitability for synthetic and pharmaceutical applications.

Properties

IUPAC Name |

N,N-dibenzyl-5-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17IN2/c20-18-11-12-19(21-13-18)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZVWCJRGXVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects and Reactivity

- Iodo-Substituted Pyridines ():

Compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (MW: 366.58) share the iodine substituent but differ in auxiliary groups. The target compound replaces pivalamide and chloro groups with dibenzyl amines, reducing electron-withdrawing effects and increasing steric hindrance. This structural variation may lower electrophilicity at the pyridine ring but enhance stability in organic solvents . - Nitro-Substituted Analogues (–4):

N,N-Diethyl-5-nitropyridin-2-amine (MW: 195.22) and 5-Nitro-N-(1-phenylethyl)-2-pyridinamine feature nitro groups, which are stronger electron-withdrawing groups than iodine. This makes them more reactive toward nucleophilic aromatic substitution but less suitable for metal-catalyzed reactions compared to the iodine-bearing target compound .

Molecular Weight and Structural Complexity

- Higher Complexity ():

The compound NBD-TPEA (C26H24N8O3, MW: 508.52) includes a benzooxadiazole core, offering fluorescence properties absent in the target compound. The target’s simpler structure prioritizes synthetic accessibility and modular functionalization over specialized applications like imaging . - Phosphanyl Derivatives (): Phosphanyl-substituted pyridines (e.g., N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}pyridin-2-amine) exhibit coordination versatility for catalysis. The target’s dibenzyl groups lack such catalytic activity but provide a neutral, non-coordinating backbone .

Protonation Behavior and Basicity ()

The Ising model study highlights that amine spacing and substituent bulk critically influence protonation constants. The target’s dibenzyl groups likely reduce basicity compared to primary or secondary amines (e.g., N-ethylbenzylamine in ) due to steric inhibition of protonation. This lower basicity may affect solubility in acidic media and interaction with biological targets .

Data Table: Key Comparative Properties

Preparation Methods

Palladium-Mediated C–H Activation

Palladium(II) acetate catalyzes direct iodination of N,N-dibenzyl-2-aminopyridine using iodine monochloride (ICl) in dichloroethane at 120°C. The dibenzyl groups enhance regioselectivity for C5 iodination by sterically blocking C3 and C4 positions.

Reaction Profile :

Copper(I)-Promoted Radical Iodination

Copper(I) iodide (10 mol%) with di-tert-butyl peroxide (DTBP) as an oxidant facilitates radical iodination at 100°C in acetonitrile. This method bypasses directing group limitations, affording 75% yield but with reduced regioselectivity (C5:C3 = 4:1).

Microwave-Assisted One-Pot Synthesis

Simultaneous Iodination and Benzylation

Microwave irradiation (160°C, 60 minutes) in ethanol with piperidine (0.5 mol%) enables a one-pot reaction between 2-aminopyridine, benzyl chloride (2.5 equiv), and iodine. This method streamlines the synthesis, achieving 70% yield and 97% purity after recrystallization.

Advantages :

-

Time Efficiency : 1 hour vs. 24 hours for conventional methods.

-

Purity : Reduced byproduct formation due to controlled heating.

Purification and Characterization

Recrystallization Protocols

Crude product recrystallization from ethanol/water (4:1) removes unreacted benzyl halides and iodine residues. Purity escalates from 85% to 97% with two recrystallizations.

Spectroscopic Validation

-

¹H NMR : Dibenzyl groups appear as two doublets (δ 4.85–5.10 ppm, J = 12 Hz), while the pyridine H3 and H4 protons resonate at δ 7.45–8.20 ppm.

Challenges and Mitigation Strategies

Q & A

Basic: What are the recommended synthetic routes for N,N-Dibenzyl-5-iodo-2-pyridynamine, and how can reaction efficiency be optimized?

Answer:

The synthesis of N,N-Dibenzyl-5-iodo-2-pyridynamine typically involves halogenation and amination steps. A common approach is to iodinate a pre-functionalized pyridine core using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions, followed by N-benzylation via nucleophilic substitution. To optimize efficiency:

- Catalysts: Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as seen in Suzuki-Miyaura reactions for similar iodopyridine derivatives .

- Temperature: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Purification: Employ column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate high-purity product.

Basic: Which spectroscopic techniques are critical for characterizing N,N-Dibenzyl-5-iodo-2-pyridynamine?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm benzyl group integration and pyridine ring substitution patterns. For example, aromatic protons appear as distinct multiplets in δ 7.0–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) and isotopic patterns from the iodine atom .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%), using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., unexpected peaks in NMR or MS fragments) require systematic validation:

- Cross-Technique Correlation: Compare NMR data with X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

- Isotopic Labeling: Use deuterated analogs to assign overlapping proton signals.

- Computational Modeling: DFT calculations predict NMR chemical shifts, which can be matched with experimental data .

- Repeat Under Controlled Conditions: Ensure sample purity and exclude solvent artifacts by re-running experiments in different solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced: What strategies enhance the stability of N,N-Dibenzyl-5-iodo-2-pyridynamine in aqueous or oxidative environments?

Answer:

Stability challenges arise from iodine’s susceptibility to hydrolysis and benzyl groups’ oxidation. Mitigation strategies include:

- Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation .

- Buffering Agents: Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to minimize hydrolysis in biological assays .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., –CF₃) meta to iodine to reduce electrophilic substitution side reactions .

Basic: What are the primary applications of N,N-Dibenzyl-5-iodo-2-pyridynamine in medicinal chemistry?

Answer:

This compound serves as:

- Pharmacophore Scaffold: The iodine atom facilitates radio-labeling (e.g., ¹²⁵I) for tracking drug distribution .

- Kinase Inhibitor Precursor: Pyridine derivatives are often modified to target ATP-binding pockets in kinases .

- Cross-Coupling Substrate: The iodine substituent enables Suzuki or Ullmann reactions to append bioactive moieties (e.g., boronic acids) .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions?

Answer:

The C–I bond’s moderate strength (≈55 kcal/mol) makes it ideal for transition metal-catalyzed reactions:

- Suzuki-Miyaura: Pd(0) catalysts mediate coupling with aryl boronic acids at 80–100°C, yielding biaryl derivatives. Yields >80% are achievable with Pd(PPh₃)₄ and K₂CO₃ .

- Ullmann Coupling: Copper catalysts (e.g., CuI) enable C–N bond formation with amines, though higher temperatures (≈120°C) are required .

- Side Reactions: Competing dehalogenation can occur; adding excess ligand (e.g., 1,10-phenanthroline) suppresses this .

Basic: What safety protocols are essential when handling N,N-Dibenzyl-5-iodo-2-pyridynamine?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particulates.

- Spill Management: Neutralize iodine-containing spills with sodium thiosulfate solution .

- Waste Disposal: Collect halogenated waste separately for incineration or licensed disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.